7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Description
7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C13H8F3N3OS and its molecular weight is 311.28. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which include smr000126287, have the ability to disrupt processes related to dna replication .
Mode of Action
The mode of action of SMR000126287 involves its interaction with its targets, leading to disruption of DNA replication processes . This disruption inhibits the replication of both bacterial and cancer cells
Biochemical Pathways
The biochemical pathways affected by SMR000126287 are related to DNA replication . By disrupting these pathways, SMR000126287 inhibits the replication of cells, which can be particularly beneficial in the treatment of conditions characterized by rapid cell proliferation, such as cancer .
Result of Action
The result of SMR000126287’s action is the inhibition of cell replication, which can lead to the death of rapidly proliferating cells, such as cancer cells . This makes SMR000126287 a potential candidate for the development of new anticancer drugs .
Biochemical Analysis
Biochemical Properties
The biochemical properties of SMR000126287 are not fully understood yet. It is known that 1,3,4-thiadiazolo derivatives can interact with various enzymes and proteins. For instance, some derivatives have been found to inhibit the STAT3 enzyme, which plays a crucial role in many cellular processes, including cell growth and apoptosis .
Cellular Effects
The cellular effects of SMR000126287 are currently under investigation. Some 1,3,4-thiadiazolo derivatives have shown promising anticancer activity. For example, certain derivatives have demonstrated significant growth inhibition against various cancer cell lines .
Molecular Mechanism
It is believed that 1,3,4-thiadiazolo derivatives exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-methyl-2-[4-(trifluoromethyl)phenyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3OS/c1-7-6-10(20)19-12(17-7)21-11(18-19)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPSTSHVUHKSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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